3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol

Description

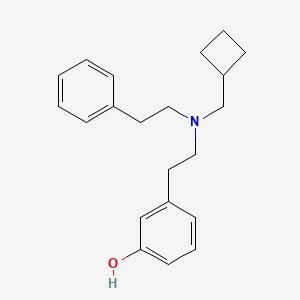

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol is a synthetic tertiary amine-substituted phenolic compound. Its structure comprises a phenol group linked via an ethyl chain to a nitrogen atom, which is further substituted with a cyclobutylmethyl group and a phenethyl group. The cyclobutylmethyl moiety introduces steric strain due to its four-membered ring, while the phenethyl group enhances lipophilicity.

Properties

CAS No. |

1409931-92-5 |

|---|---|

Molecular Formula |

C21H27NO |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]phenol |

InChI |

InChI=1S/C21H27NO/c23-21-11-5-8-19(16-21)13-15-22(17-20-9-4-10-20)14-12-18-6-2-1-3-7-18/h1-3,5-8,11,16,20,23H,4,9-10,12-15,17H2 |

InChI Key |

YNVKFHIWFDRVNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Reagents

- Starting amine: 3-[2-(phenylethylamino)ethyl]phenol

- Alkylating agent: Cyclobutyl tosylate or cyclobutylmethyl bromide

- Base: Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3)

- Solvent: Acetonitrile (CH3CN) or dimethylformamide (DMF)

- Catalyst: Catalytic amount of potassium iodide (KI) (optional)

Reaction Conditions

- The reaction mixture typically consists of the amine, alkylating agent, and base in acetonitrile.

- The mixture is refluxed for approximately 48 hours to ensure complete alkylation.

- A catalytic amount of KI may be added to facilitate the reaction.

- After completion, the reaction mixture is cooled and filtered to remove salts.

- The solvent is evaporated under reduced pressure to yield the crude product.

Purification

- The crude product is purified by column chromatography on silica gel using a solvent system such as dichloromethane/methanol/ammonium hydroxide (98:1:1).

- The purified product is usually obtained as an oil, which can be converted into its hydrochloride salt by treatment with HCl in diethyl ether.

- The hydrochloride salt is isolated by filtration and recrystallized from acetone/diethyl ether to obtain a solid with defined melting point and purity.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-[2-(phenylethylamino)ethyl]phenol + cyclobutyl tosylate + NaHCO3 + KI in CH3CN, reflux 48 h | N-alkylation to introduce cyclobutylmethyl group on nitrogen |

| 2 | Workup: filtration, solvent evaporation | Crude alkylated product |

| 3 | Purification: column chromatography (silica gel, CH2Cl2/MeOH/NH4OH) | Pure 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol (oil) |

| 4 | Conversion to hydrochloride salt: HCl/Et2O treatment, recrystallization | Solid hydrochloride salt with defined melting point |

Analytical and Characterization Data

- Yield: Approximately 40–77% depending on reaction scale and conditions.

- Rf value: Around 0.44 in CHCl3/MeOH (9:1) solvent system.

- HPLC retention time: Approximately 16.3 minutes under linear gradient conditions.

- [^1H NMR (CDCl3)](pplx://action/followup): Aromatic protons at δ ~6.7–7.2 ppm; methylene protons adjacent to nitrogen and phenol at δ ~2.5–3.5 ppm; cyclobutyl protons appear as multiplets in the aliphatic region.

- Mass spectrometry (ESI-MS): Molecular ion peak [M+H]^+ found at m/z ~325.45 consistent with molecular formula.

Comparative Notes on Alkylation Variants

The literature also reports analogous N-alkylation reactions using other alkyl groups (cyclopentylmethyl, cyclohexylmethyl, benzyl), following the same protocol but varying alkylating agents and bases, which confirms the robustness and versatility of this synthetic approach.

Research Findings and Significance

- The method is straightforward and reproducible, allowing for the synthesis of this compound with good purity and yield.

- The compound serves as a key intermediate or final product in studies targeting opioid receptors and other biological targets due to its structural features.

- The N-alkylation approach is preferred for its selectivity and mild reaction conditions, avoiding harsh reagents or multi-step sequences.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting amine | 3-[2-(phenylethylamino)ethyl]phenol |

| Alkylating agent | Cyclobutyl tosylate or cyclobutylmethyl bromide |

| Base | Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) |

| Solvent | Acetonitrile (CH3CN) or DMF |

| Temperature | Reflux (approx. 80°C) |

| Reaction time | 48 hours |

| Catalyst | Potassium iodide (KI), catalytic amount |

| Purification method | Silica gel column chromatography |

| Product form | Oil (free base), hydrochloride salt (solid) |

| Yield | 40–77% |

| Characterization | ^1H NMR, HPLC, ESI-MS |

Chemical Reactions Analysis

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing due to its high purity and well-defined chemical properties . In biology and medicine, it is studied for its potential effects on various biological pathways and molecular targets . Additionally, it has industrial applications in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a biased ligand at the kappa opioid receptor, preferentially activating certain signaling pathways over others . This selective activation can lead to desired physiological effects with reduced adverse reactions. The molecular targets involved include G protein-coupled receptors and their associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs vary in substituents on the amino group, influencing their physicochemical and biological properties. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

*Calculated based on structural analysis.

Key Observations:

Substituent Effects: Cyclobutylmethyl vs. This strain may also reduce thermal stability but improve binding in hydrophobic pockets . Phenethyl vs. Smaller Alkyl Groups: The phenethyl substituent enhances aromatic interactions and lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility compared to ethyl or isobutyl analogs .

Molecular Weight and Lipophilicity: The target compound (MW ~310) is bulkier than simpler analogs like 3-(N-ethyl-N-isobutylamino)phenol (MW 193.29). This higher molecular weight may limit blood-brain barrier penetration but improve target affinity in peripheral tissues .

For example, cyclohexyl-substituted analogs () show anticancer properties, suggesting that the target’s cyclobutylmethyl group might confer unique selectivity or potency. Phenethyl-containing derivatives () are often explored for CNS applications due to their resemblance to neurotransmitters .

Biological Activity

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a cyclobutylmethyl group, a phenethylamine moiety, and a phenolic hydroxyl group, suggests that it may interact with various biological targets, influencing enzyme activity and receptor binding. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Molecular Characteristics

- Molecular Formula : C22H29NO

- Molecular Weight : Approximately 325.45 g/mol

- Structural Features :

- Cyclobutylmethyl group

- Phenethylamine side chain

- Phenolic hydroxyl group

Enzyme Interactions and Receptor Binding

Research indicates that this compound exhibits potential biological activity through its interactions with specific enzymes and receptors. The compound's structure allows it to modulate the activity of various biological pathways, making it a candidate for pharmacological studies aimed at understanding its effects on human health.

- Antinociceptive Properties : Preliminary studies suggest that derivatives of diphenethylamines, which include similar structural motifs to this compound, demonstrate antinociceptive effects. This is evidenced by increased potencies in pain models compared to standard analgesics .

- Receptor Affinity : The compound's ability to bind to specific receptors may lead to various biological responses. Detailed interaction studies are essential for elucidating its mechanism of action and informing future modifications to enhance efficacy or reduce side effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in ring size and substituents significantly affect the compound's pharmacological properties.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C22H29NO | Contains cyclobutyl; potential for unique receptor interactions |

| 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol | C22H30NO | Similar structure but with cyclopentyl; different biological activity due to ring strain |

| 3-[2-[Cyclopropylmethyl(2-phenylethyl)amino]ethyl]phenol | C21H28N | Smaller cycloalkane; potentially different pharmacokinetics |

These comparisons highlight the unique profile of this compound in research contexts.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Cyclobutylmethyl Group : This involves alkylation reactions where cyclobutyl derivatives are introduced into the phenethylamine framework.

- Phenolic Hydroxyl Group Introduction : The phenolic component is synthesized through methods such as nucleophilic substitution or coupling reactions.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

- Analgesic Efficacy : A study demonstrated that structurally related diphenethylamines showed enhanced analgesic effects in animal models . This suggests that modifications in the side chains can lead to improved therapeutic profiles.

- Pharmacokinetics : Research on similar compounds has indicated variations in absorption and metabolism based on structural differences, emphasizing the importance of SAR in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.